molecular formula C9H8ClNO2S B515016 O-methyl 4-chlorobenzoylthiocarbamate

O-methyl 4-chlorobenzoylthiocarbamate

Cat. No.: B515016
M. Wt: 229.68g/mol
InChI Key: PZAOODQXKLKIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl 4-chlorobenzoylthiocarbamate is a thiocarbamate derivative characterized by a benzoylthiocarbamate backbone substituted with a chlorine atom at the para position of the benzene ring and an O-methyl group esterified to the thiocarbamate moiety. The O-methyl group enhances lipophilicity, which may improve membrane permeability, while the 4-chloro substituent contributes to electronic effects that modulate reactivity and binding interactions with biological targets .

Properties

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68g/mol

IUPAC Name

O-methyl N-(4-chlorobenzoyl)carbamothioate

InChI

InChI=1S/C9H8ClNO2S/c1-13-9(14)11-8(12)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,11,12,14)

InChI Key

PZAOODQXKLKIJZ-UHFFFAOYSA-N

SMILES

COC(=S)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

COC(=S)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

O-methyl 4-chlorobenzoylthiocarbamate can be synthesized through the reaction of benzoyl isothiocyanates with methanol. The reaction typically involves the use of appropriate solvents and catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction routes. The process is scaled up to accommodate the production demands, and additional purification steps may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

O-methyl 4-chlorobenzoylthiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

O-methyl 4-chlorobenzoylthiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of O-methyl 4-chlorobenzoylthiocarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Role of O-Methyl Group Substitution

The number and position of O-methyl groups critically influence bioactivity. For instance:

  • Compounds 17 and 19 (two O-methyl groups) exhibited significant activity.
  • Compound 21 (four O-methyl groups) reverted to inactivity, suggesting steric hindrance or altered molecular conformation disrupts target binding .

Table 1: Impact of O-Methyl Group Count on Activity

Compound O-Methyl Groups Activity (IC₅₀) Notes
11 0 >100 µM Inactive
17 2 0.5 µM Active
19 2 0.7 µM Active
21 4 >100 µM Inactive

This trend highlights an optimal balance between lipophilicity and steric bulk, where two O-methyl groups enhance target engagement without impeding molecular shape .

Substituent Effects on Binding Affinity

Comparative studies with analogs bearing different substituents reveal:

  • O-Methyl vs. O-t-Butyl : The o-t-butyl derivative (S)-4 showed reduced 5-HT₁A receptor affinity compared to the o-methyl analog (S)-2, likely due to excessive steric bulk limiting access to hydrophobic pockets .
  • Halogen vs. Alkoxy Substituents : The 4-chloro group in O-methyl 4-chlorobenzoylthiocarbamate provides stronger electron-withdrawing effects than methoxy substituents, enhancing electrophilic reactivity in nucleophilic environments .

Table 2: Substituent-Specific Affinity Data

Compound Substituent Target Affinity (Ki, nM)
(S)-2 o-Methyl 1.2
(S)-4 o-t-Butyl 8.5
(S)-8 o-Fluoro 2.1
(S)-16 o-Methoxy 4.7
Quantitative Structure-Activity Relationship (QSAR) Insights

A Hansch analysis of thiocarbamate derivatives demonstrated that:

  • Lipophilicity (logP) : Optimal logP values (~2.5–3.0) correlate with high activity, aligning with the enhanced bioavailability of O-methylated compounds.
  • Electrostatic Parameters : Negative σ (Hammett constant) values for electron-withdrawing groups (e.g., 4-Cl) improve binding to enzymes like acetylcholinesterase .

Mechanistic Implications

The molecular shape of this compound, dictated by substituents, determines its compatibility with protein active sites. For example, in acetylcholinesterase inhibition, the planar benzoylthiocarbamate core aligns with the catalytic triad, while the O-methyl group stabilizes hydrophobic interactions in the peripheral anionic site . In contrast, over-substitution (e.g., four O-methyl groups) disrupts this alignment, leading to inactivity.

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